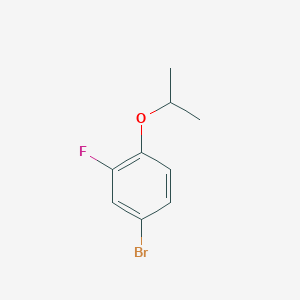

4-Bromo-2-fluoro-1-isopropoxybenzene

Description

4-Bromo-2-fluoro-1-isopropoxybenzene (CAS: 202865-80-3) is an aromatic ether derivative with the molecular formula C₉H₁₀BrFO and a molecular weight of 233.08 g/mol. It features a bromine atom at the para-position, a fluorine atom at the ortho-position, and an isopropoxy group at the remaining position on the benzene ring. Key physicochemical properties include:

- Density: 1.393 g/cm³

- Boiling Point: 244.6°C at 760 mmHg

- Flash Point: 124.4°C

- Vapor Pressure: 0.0469 mmHg at 25°C .

Synthesis: The compound is synthesized via a Mitsunobu reaction using 4-bromo-2-fluorophenol, isopropyl alcohol, triphenylphosphine, and diisopropyl azodicarboxylate in tetrahydrofuran (THF) at 45°C, yielding 39% after purification . It serves as a key intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name |

4-bromo-2-fluoro-1-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-4-3-7(10)5-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEMRUYDNRLXHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378428 | |

| Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202865-80-3 | |

| Record name | 4-Bromo-2-fluoro-1-(1-methylethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202865-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-2-fluoro-1-isopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-1-isopropoxybenzene typically involves the bromination and fluorination of isopropoxybenzene derivatives. One common method is the bromination of 2-fluoro-1-isopropoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and selectivity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroquinones, depending on the reagents and conditions used.

Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in ether solvents.

Major Products:

Substitution Products: Amino, thiol, or alkoxy derivatives of the benzene ring.

Oxidation Products: Quinones or carboxylic acids.

Reduction Products: Hydroquinones or alcohols.

Scientific Research Applications

Chemical Synthesis Applications

This compound serves as a crucial building block in the synthesis of complex organic molecules. Its applications include:

- Cross-Coupling Reactions : 4-Bromo-2-fluoro-1-isopropoxybenzene can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling. This allows for the formation of biaryl compounds, which are important in pharmaceutical development and materials science .

- Heterocyclic Compound Formation : The compound can participate in cyclization reactions to form heterocycles, which are essential in developing biologically active compounds .

- Nucleophilic Aromatic Substitution : It can undergo nucleophilic substitution reactions where bromine or fluorine is replaced by other nucleophiles (e.g., amines), allowing for the synthesis of various derivatives.

The biological activity of this compound has been explored extensively:

- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, indicating potential therapeutic applications for inflammatory diseases.

- Anticancer Potential : Research indicates that it interacts with proteins involved in cancer progression, such as p53 and C-Raf. These interactions could enhance p53 stability and activity, promoting its tumor-suppressive functions. Inhibition of phosphoinositide 3-kinase delta has also been observed, which is relevant for targeted cancer therapies.

Case Studies

Several studies have highlighted the applications and effects of this compound:

Fragment-Based Drug Design

A study utilized this compound to stabilize protein-protein interactions involving 14-3-3 proteins, which are critical for regulating cell growth and apoptosis. Enhancing these interactions could provide therapeutic benefits in cancer treatment .

PI3K Delta Inhibition

In assays evaluating its inhibitory effects on PI3K delta, this compound demonstrated significant inhibition compared to control compounds, supporting its potential as a therapeutic agent for cancers dependent on PI3K signaling pathways.

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-isopropoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

4-Bromo-1-chloro-2-isopropoxybenzene (CAS: 637022-52-7)

- Molecular Formula : C₉H₁₀BrClO

- Key Differences: Chlorine replaces fluorine at the ortho-position. No explicit physical property data is available, but molecular weight increases to ~247.53 g/mol due to chlorine substitution .

4-Bromo-2-chloro-1-isopropoxybenzene (CAS: 201849-21-0)

Alkoxy Group Variations

4-Bromo-2-fluoro-1-methoxybenzene (CAS: 279039-...)

- Molecular Formula : C₇H₆BrFO

- Key Differences :

1-Bromo-2-fluoro-4-isopropoxybenzene (CAS: 1036724-61-4)

Complex Halogenated Derivatives

4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene (CAS: 461432-23-5)

- Key Differences: Incorporates a 4-ethoxybenzyl group, adding complexity and bulk.

Data Table: Comparative Analysis

Key Findings and Implications

Halogen Effects : Fluorine’s electronegativity enhances electron-withdrawing effects, stabilizing intermediates in cross-coupling reactions. Chlorine analogues may offer alternative reactivity pathways .

Steric Considerations : Isopropoxy groups introduce steric bulk, slowing reactions compared to methoxy derivatives but improving selectivity in certain transformations .

Positional Isomerism : Substituent positions critically influence electronic distribution and regioselectivity, as seen in CAS 1036724-61-4 vs. the target compound .

Biological Activity

Overview

4-Bromo-2-fluoro-1-isopropoxybenzene (C9H10BrF O) is an aromatic compound notable for its unique structural features, including the presence of bromine, fluorine, and an isopropoxy group. This compound has garnered attention in various fields of research, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of halogen atoms (bromine and fluorine) enhances its binding affinity and selectivity towards these targets. This compound can modulate enzyme activity by acting as either an inhibitor or an activator, influencing various biochemical pathways critical in disease processes.

Biological Applications

Research has indicated that this compound exhibits potential therapeutic properties, including:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer Properties : The compound has been investigated for its ability to interact with proteins involved in cancer progression, such as the tumor suppressor protein p53 and the oncogenic kinase C-Raf. These interactions could lead to enhanced stability and activity of p53, thereby promoting its tumor-suppressive functions .

- Enzyme Inhibition : It has shown promise as a selective inhibitor of phosphoinositide 3-kinase (PI3K) delta, which is implicated in various cancers and inflammatory diseases. Assays have demonstrated its effectiveness in inhibiting PI3K enzyme activity, suggesting a potential role in targeted cancer therapies .

Case Studies

Several studies have explored the biological effects of this compound:

- Fragment-Based Drug Design : A study reported that this compound was used to stabilize protein-protein interactions (PPIs) involving 14-3-3 proteins, which play crucial roles in regulating cell growth and apoptosis. Enhancing these interactions could provide therapeutic benefits in cancer treatment .

- PI3K Delta Inhibition : In assays designed to evaluate the inhibitory effects on PI3K delta, this compound demonstrated significant inhibition compared to control compounds. This finding supports its potential development as a therapeutic agent for cancers dependent on PI3K signaling pathways .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Anticancer | Enzyme inhibition, PPI stabilization |

| 4-Bromo-1-fluoro-2-methoxybenzene | Moderate anticancer activity | Similar enzyme inhibition |

| 4-Bromo-2-fluoro-1-propoxybenzene | Limited anti-inflammatory effects | Weaker binding affinity due to propoxy group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.